molecular formula C17H12N2O5S B224098 2-(5-{[(2E,5Z)-2-(ACETYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID

2-(5-{[(2E,5Z)-2-(ACETYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID

Cat. No.: B224098
M. Wt: 356.4 g/mol
InChI Key: RCDPXECGGHRFJU-ZSOIEALJSA-N
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Description

2-(5-{[(2E,5Z)-2-(ACETYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound that features a thiazole ring, a furan ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[(2E,5Z)-2-(ACETYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 2-furyl aldehyde with 2-(acetylimino)-4-oxo-1,3-thiazole under acidic conditions to form the intermediate compound. This intermediate is then reacted with benzoic acid derivatives under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(5-{[(2E,5Z)-2-(ACETYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-{[(2E,5Z)-2-(ACETYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and interact with biological targets sets it apart from similar compounds .

Properties

Molecular Formula

C17H12N2O5S

Molecular Weight

356.4 g/mol

IUPAC Name

2-[5-[(Z)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C17H12N2O5S/c1-9(20)18-17-19-15(21)14(25-17)8-10-6-7-13(24-10)11-4-2-3-5-12(11)16(22)23/h2-8H,1H3,(H,22,23)(H,18,19,20,21)/b14-8-

InChI Key

RCDPXECGGHRFJU-ZSOIEALJSA-N

SMILES

CC(=O)NC1=NC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3C(=O)O)S1

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3C(=O)O)/S1

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3C(=O)O)S1

Origin of Product

United States

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